molecular formula C6H11ClN2 B598280 Piperidine-3-carbonitrile hydrochloride CAS No. 1199773-75-5

Piperidine-3-carbonitrile hydrochloride

Cat. No. B598280
CAS RN: 1199773-75-5
M. Wt: 146.618
InChI Key: UGNVDGLCOHDISF-UHFFFAOYSA-N
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Description

Piperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1199773-75-5 and Linear Formula: C6H11ClN2 . It is a solid substance .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Molecular Structure Analysis

The molecular structure of Piperidine-3-carbonitrile hydrochloride is represented by the Inchi Code: 1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H .


Chemical Reactions Analysis

Piperidines play a significant role in numerous chemical reactions and industrial processes. They are among the most important synthetic fragments for designing drugs . An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst was developed .


Physical And Chemical Properties Analysis

Piperidine-3-carbonitrile hydrochloride is a solid substance . It has a molecular weight of 146.62 . The storage temperature is at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Piperidine-3-carbonitrile hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs, as piperidine rings are found in more than twenty classes of pharmaceuticals . The compound’s reactivity allows for the creation of diverse derivatives that can be tailored for specific pharmacological targets.

Development of Heterocyclic Compounds

In the realm of medicinal chemistry, heterocyclic compounds play a significant role. Piperidine-3-carbonitrile hydrochloride is used to develop new piperidine-based heterocycles, which are common structures in many drugs . The development of these compounds is crucial for expanding the range of available medications with various therapeutic effects.

Chemical Synthesis and Catalysis

This compound is utilized in chemical synthesis and catalysis processes. It can act as a catalyst or a reactant in multiple-step synthesis pathways, leading to the formation of complex molecules. Its versatility in reactions makes it a valuable asset in the synthesis of intricate organic compounds .

Chromatography and Analytical Techniques

Piperidine-3-carbonitrile hydrochloride is also used in chromatography and other analytical techniques. It can serve as a standard or a derivative in the qualitative and quantitative analysis of substances, aiding in the identification and measurement of chemical components .

Material Science Research

In material science, this compound contributes to the research and development of new materials. Its incorporation into polymers or other materials can impart unique properties, such as increased durability or chemical resistance .

Biological Activity Studies

The biological activity of piperidine derivatives, including those derived from piperidine-3-carbonitrile hydrochloride, is a field of intense study. Researchers investigate the biological interactions and potential therapeutic benefits of these compounds, which can lead to the discovery of new drugs .

Safety and Hazards

Piperidine-3-carbonitrile hydrochloride is classified under GHS07 Signal Word Warning with Hazard Statements H302-H319 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3-carbonitrile hydrochloride

CAS RN

1199773-75-5
Record name piperidine-3-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with tert-butyl 3-cyanopiperidine-1-carboxylate (5.8 g, 27.07 mmol, 1.00 equiv, 98%) in 1,4-dioxane (60 mL). The mixture was cooled down to at 0° C. and treated with HCl (g). The mixture was stirred for 2 hours at 0° C. resulting in a precipitate that was collected by filtration to afford piperidine-3-carbonitrile hydrochloride as white solid (1.9 g, 48%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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